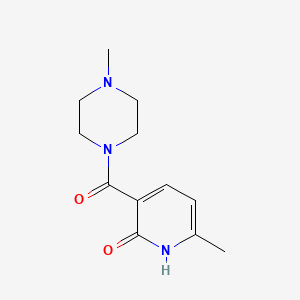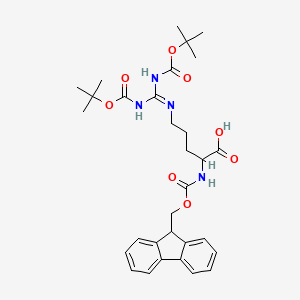![molecular formula C10H12N5Na2O7P B12823183 Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate](/img/structure/B12823183.png)
Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate is a chemical compound with the molecular formula C10H14N5Na2O12P3. It is a disodium salt of a nucleotide, which is a building block of nucleic acids such as DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate typically involves the phosphorylation of 2′-deoxyadenosine. The process includes the following steps:
Phosphorylation: 2′-deoxyadenosine is reacted with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine to form 2′-deoxyadenosine 5′-monophosphate.
Conversion to Triphosphate: The monophosphate is then converted to the triphosphate form using pyrophosphate and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for high yield and cost-effectiveness, often involving continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to its monophosphate and diphosphate forms.
Oxidation: It can undergo oxidation reactions, particularly at the purine ring.
Substitution: The phosphate groups can be substituted with other nucleotides or chemical groups.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous solutions at neutral or slightly acidic pH.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as nucleophiles (e.g., amines) are used under mild conditions.
Major Products
The major products formed from these reactions include 2′-deoxyadenosine monophosphate, 2′-deoxyadenosine diphosphate, and various oxidized derivatives of the purine ring .
Scientific Research Applications
Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in nucleotide synthesis and as a standard in chromatography.
Biology: Plays a crucial role in DNA replication and repair studies.
Medicine: Investigated for its potential in antiviral therapies and as a diagnostic tool in molecular biology.
Industry: Utilized in the production of nucleic acid-based products and as a component in biochemical assays.
Mechanism of Action
The compound exerts its effects primarily through its role as a nucleotide. It participates in the formation of DNA and RNA by serving as a substrate for DNA polymerases and RNA polymerases. The molecular targets include enzymes involved in nucleic acid synthesis and repair pathways. The phosphate groups facilitate the formation of phosphodiester bonds, which are essential for the integrity and function of nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): Similar in structure but contains ribose instead of deoxyribose.
Guanosine Triphosphate (GTP): Contains guanine instead of adenine.
Cytidine Triphosphate (CTP): Contains cytosine instead of adenine.
Uniqueness
Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate is unique due to its specific role in DNA synthesis and repair. Unlike ATP, which is primarily involved in energy transfer, this compound is directly incorporated into DNA, making it essential for genetic fidelity and cellular function .
Properties
Molecular Formula |
C10H12N5Na2O7P |
|---|---|
Molecular Weight |
391.19 g/mol |
IUPAC Name |
disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2 |
InChI Key |
ANSFNURBJWQHAI-UHFFFAOYSA-L |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])[O-])O)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



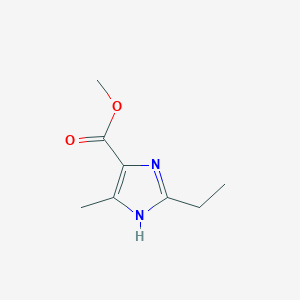
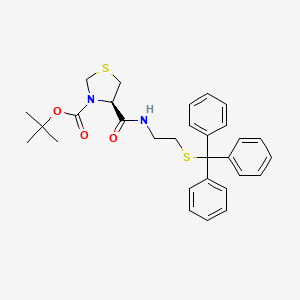
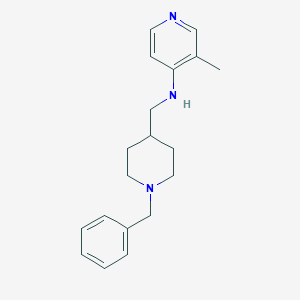
![7-Bromo-2-fluorobenzo[b]thiophene](/img/structure/B12823136.png)
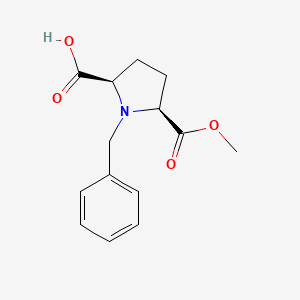
![Ethyl 2-amino-5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12823146.png)
![6-(Aminomethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12823150.png)
![4-Bromobicyclo[2.1.1]hexan-1-amine](/img/structure/B12823155.png)
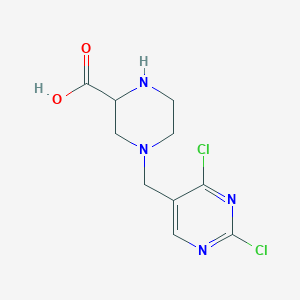
![N,N-Diethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B12823173.png)
![2,7-Dichloro-5-fluoro-1H-benzo[d]imidazole](/img/structure/B12823176.png)
